3-(Aminomethyl)-5-chloropyridin-4-amine
Description
3-(Aminomethyl)-5-chloropyridin-4-amine is a pyridine derivative characterized by a chlorinated aromatic ring with functional groups at positions 3, 4, and 5. Its IUPAC name reflects the substituents: an aminomethyl group (-CH₂NH₂) at position 3, an amine (-NH₂) at position 4, and a chlorine atom (-Cl) at position 6. This compound is distinct from related pyridine derivatives, such as pregabalin (a 3-aminomethyl-substituted hexanoic acid used in pharmaceuticals) , and 3-(Aminomethyl)pyridine, which lacks the chlorine and amine groups at positions 4 and 5 .
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-(aminomethyl)-5-chloropyridin-4-amine |
InChI |
InChI=1S/C6H8ClN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,1,8H2,(H2,9,10) |
InChI Key |
GUIXKAFCGZSIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-chloropyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the aminomethylation can be achieved using formaldehyde and ammonium chloride under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-5-chloropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-(Aminomethyl)-5-chloropyridin-4-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities. It can be used in the design of enzyme inhibitors or receptor modulators due to its ability to interact with biological macromolecules .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-chloropyridin-4-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological targets, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key pyridine and pyrimidine derivatives, highlighting structural differences and properties:
Key Research Findings and Analysis
a) Structural Influences on Properties
- Steric and Hydrogen-Bonding Effects: The aminomethyl group at position 3 may increase steric hindrance and hydrogen-bonding capacity, influencing solubility and interaction with biological targets (e.g., enzymes or receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
